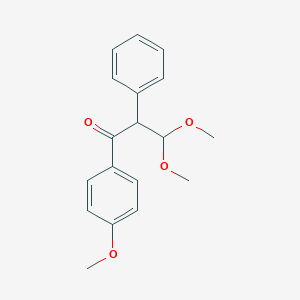

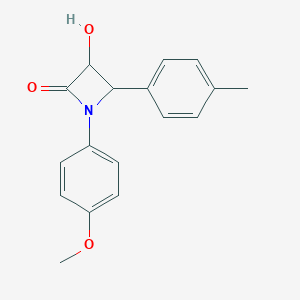

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone, also known as Mecillinam, is a β-lactam antibiotic used to treat urinary tract infections. It is a member of the penicillin family and was first discovered in the 1970s. Mecillinam has been found to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

Wirkmechanismus

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone works by inhibiting the bacterial cell wall synthesis. It binds to penicillin-binding protein 2 (PBP2) and disrupts the cross-linking of peptidoglycan, which is essential for the structural integrity of the bacterial cell wall. This leads to the lysis of the bacterial cell and ultimately, bacterial death.

Biochemical and Physiological Effects:

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been found to have minimal side effects and is generally well-tolerated by patients. It is excreted unchanged in the urine, which makes it an effective treatment for urinary tract infections. 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has also been found to have a low potential for inducing resistance in bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against gram-negative bacteria, making it useful for a variety of applications. It is also relatively inexpensive and easy to obtain. However, 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has some limitations, including its narrow therapeutic index and potential for inducing resistance in bacteria.

Zukünftige Richtungen

There are several areas of future research for 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone's potential as a treatment for other types of bacterial infections, such as respiratory tract infections. Additionally, there is a need for further studies to better understand the mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone and its potential interactions with other antibiotics.

Synthesemethoden

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl 2-oxo-2-(4-methylphenyl)acetate to form the azetidinone ring. The final step involves the hydrolysis of the ethyl ester to form 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used in clinical trials for the treatment of urinary tract infections, and has been found to be as effective as other antibiotics such as ciprofloxacin and trimethoprim/sulfamethoxazole.

Eigenschaften

Produktname |

3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone |

|---|---|

Molekularformel |

C17H17NO3 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C17H17NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15-16,19H,1-2H3 |

InChI-Schlüssel |

JVIVBZDRANIEGL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)

![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)